

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Ilimaquinone

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Compound of Interest

Compound Name: Ilimaquinone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and relevant biological activities of **ilimaquinone**, a marine-derived sesquiterpenoid quinone with significant potential in drug discovery.

Chemical Structure and Properties

Ilimaquinone is a natural product first isolated from the marine sponge *Hippospongia metachromia*. Its structure features a unique 4,9-friedodrimane skeleton fused to a benzoquinone ring.

Table 1: Chemical and Physical Properties of **Ilimaquinone**

Property	Value
IUPAC Name	3-[[[(1R,2S,4aS,8aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione[1]
Molecular Formula	C ₂₂ H ₃₀ O ₄ [1]
Molar Mass	358.47 g/mol [1]
CAS Number	71678-03-0[1]
Appearance	Red solid
Solubility	Soluble in DMSO

Stereochemistry

The stereochemistry of **ilimaquinone** was initially misassigned and later revised. The correct absolute configuration of the four stereocenters in the decalin ring system is crucial for its biological activity.

Table 2: Absolute Stereochemistry of **ilimaquinone**

Stereocenter	Configuration
C1	R
C2	S
C4a	S
C8a	S

ilimaquinone naturally co-occurs with its epimer, **epi-ilimaquinone**. The stereochemical difference lies in the configuration at one of the stereocenters within the decalin ring, which influences its pharmacokinetic properties.

Quantitative Biological Data

Ilimaquinone exhibits a range of biological activities, including anticancer, anti-HIV, and anti-inflammatory effects. Its cytotoxic and pharmacokinetic properties have been quantitatively assessed.

Table 3: Cytotoxicity of **Ilimaquinone** against Various Cancer Cell Lines

Cell Line	Cancer Type	GI ₅₀ (μM)
PC-3	Prostate Cancer	2.6
DU145	Prostate Cancer	5.8
LNCaP	Prostate Cancer	4.6
MG63	Osteosarcoma	4.9
A549	Non-small cell lung cancer	4.1
Hep3B	Hepatocellular carcinoma	12.0
HCT-116	Colorectal Carcinoma	17.89[2]

Table 4: Pharmacokinetic Parameters of **Ilimaquinone** and Epi-**ilimaquinone** in Rats

Parameter	Ilimaquinone	Epi-ilimaquinone
Administration	Intravenous	Oral
Dose	10 mg/kg	20 mg/kg
C _{max} (μg/mL)	-	0.94 ± 0.19
AUC (μg·h/mL)	3.39 ± 0.61	-
Clearance (L/h/kg)	-	-
Elimination Half-life (h)	1.2	1.2
Absolute Bioavailability (%)	-	38

Experimental Protocols

The following are summaries of key experimental protocols related to **ilimaquinone**. For complete and detailed procedures, please refer to the cited literature.

Stereoselective Total Synthesis of (-)-Ilimaquinone

The total synthesis of (-)-**ilimaquinone** has been achieved through various routes. One notable method involves a radical decarboxylation and quinone addition strategy.^{[3][4]}

Summary of the Synthetic Protocol by Ling et al. (2002):

The synthesis commences with the preparation of a thiohydroxamic acid derivative from a suitable carboxylic acid precursor derived from a chiral starting material to establish the desired stereochemistry of the decalin core. This derivative then undergoes a photochemical radical decarboxylation in the presence of benzoquinone. The resulting radical intermediate adds to the benzoquinone to form the core structure of **ilimaquinone**. Subsequent steps involve the regioselective introduction of the methoxy and hydroxyl groups onto the quinone ring, leveraging the electronic effects of the thiopyridyl group, followed by final functional group manipulations to yield (-)-**ilimaquinone**. The synthetic route is designed to be efficient and scalable, avoiding the use of protecting groups in the later stages.^[3]

Disclaimer: This is a simplified summary. The original publication by Ling et al. should be consulted for detailed experimental conditions, including reagent quantities, reaction times, temperatures, and purification methods.

Determination of Absolute Stereochemistry

The absolute stereochemistry of **ilimaquinone** was revised based on spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) spectroscopy, in conjunction with chemical degradation studies.

Summary of Spectroscopic Analysis:

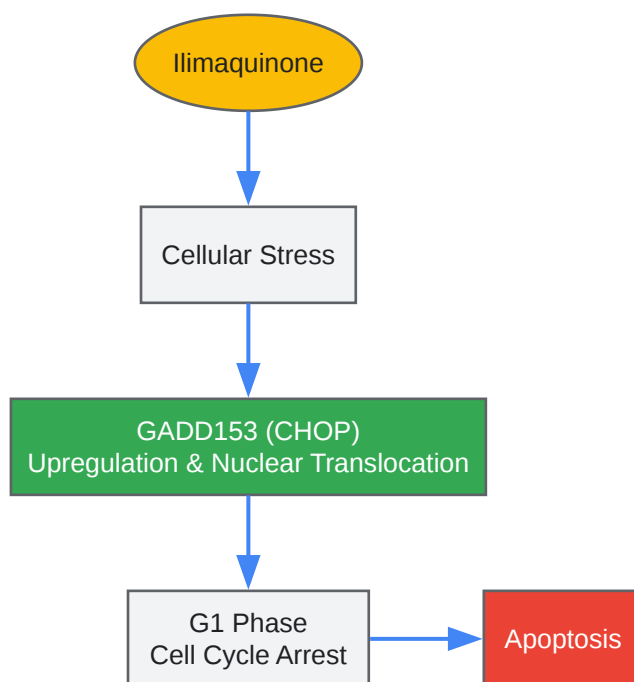
The initial structural elucidation of **ilimaquinone** led to an incorrect assignment of its stereochemistry. Later studies involved detailed 1D and 2D NMR experiments (such as COSY, HMQC, and NOESY) on the natural product and its derivatives. These experiments allowed for the unambiguous assignment of the relative stereochemistry of the four chiral centers in the decalin ring system. The absolute stereochemistry was then established by comparing the

experimental CD spectrum of a degradation product with that of a known compound, or through the application of Mosher's method on a suitable derivative. The revised stereochemistry was further confirmed by the total synthesis of the natural product with the correct absolute configuration.

Disclaimer: This is a general summary of the approach. The specific details of the spectroscopic data and their interpretation can be found in the original research articles on the stereochemical revision of **ilimaquinone**.

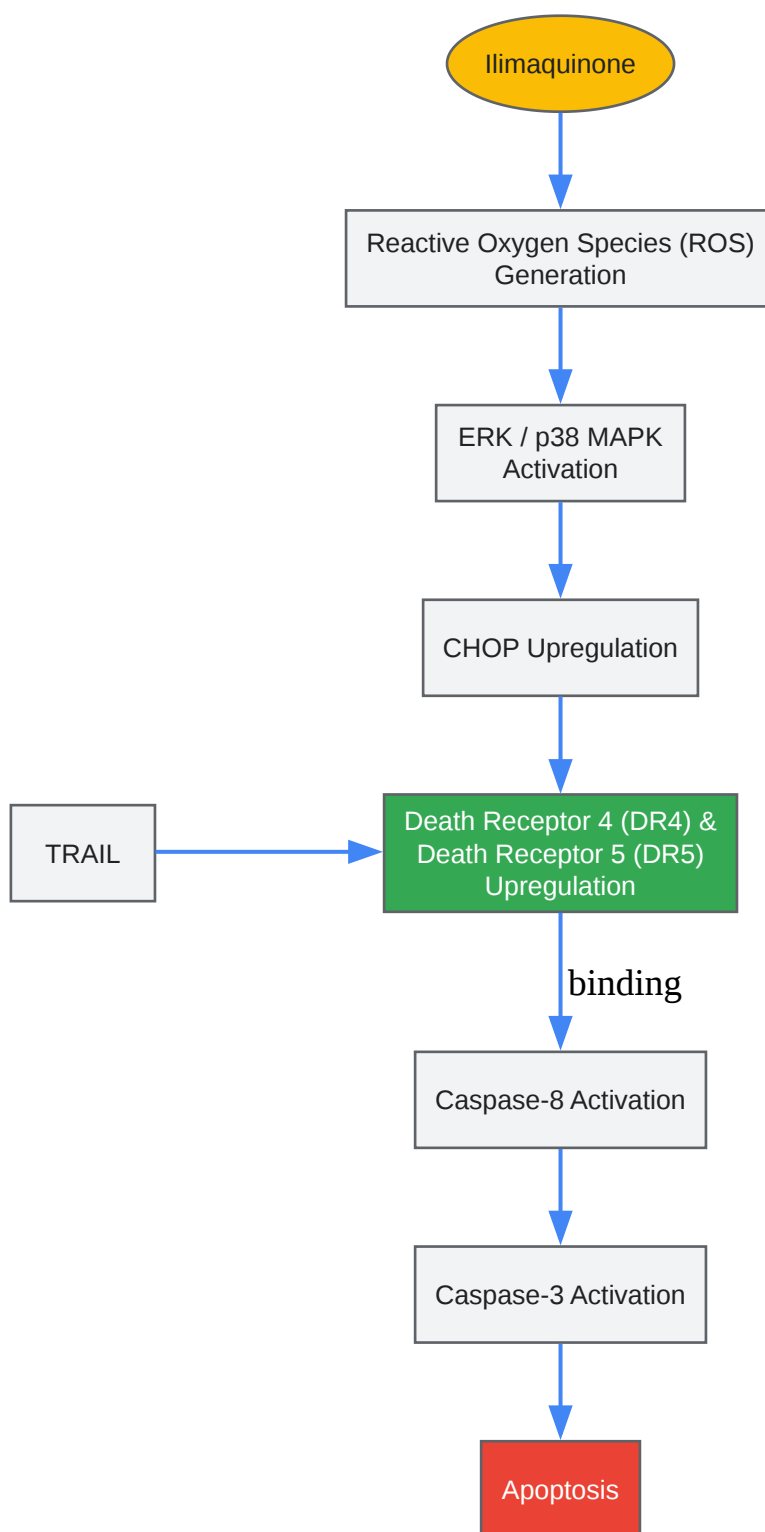
Signaling Pathways and Experimental Workflows

Ilimaquinone exerts its biological effects through the modulation of several key signaling pathways. The following diagrams illustrate these mechanisms.



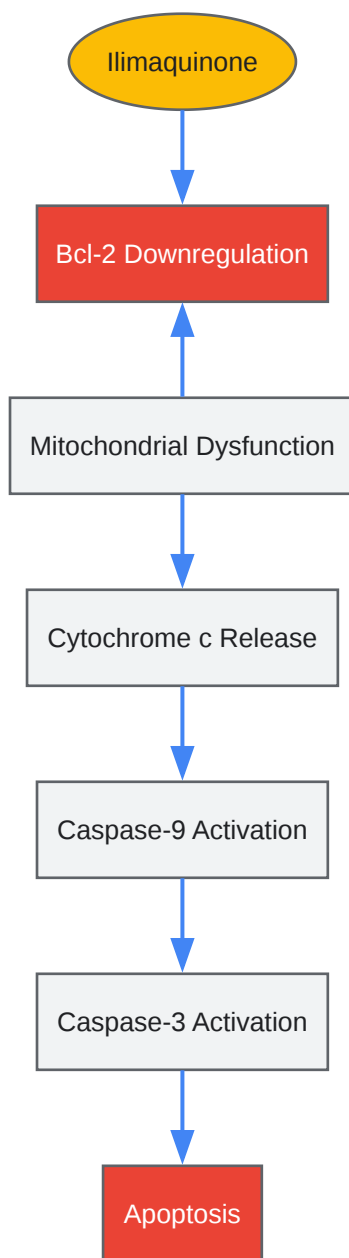
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Ilimaquinone-induced GADD153-mediated apoptosis.



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Ilimaquinone sensitization to TRAIL-induced apoptosis.



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Ilimaquinone-induced mitochondrial-mediated apoptosis.

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